1-(4-Nitrophenyl)ethanol
Overview
Description
1-(4-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethanol group (-CH2CH3) attached to the same ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethanol can be synthesized through the reduction of 4-nitroacetophenone using sodium borohydride (NaBH4) in ethanol. The reaction involves dissolving 4-nitroacetophenone in hot ethanol, followed by the gradual addition of sodium borohydride. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the catalytic hydrogenation of 4-nitroacetophenone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.
Oxidation: The ethanol group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products:
Reduction: 1-(4-Aminophenyl)ethanol.
Oxidation: 4-Nitrobenzoic acid.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)ethanol involves its interaction with various molecular targets and pathways:
Reduction Reactions: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Oxidation Reactions: The ethanol group is oxidized to a carboxylic acid group through the transfer of electrons from the ethanol group to the oxidizing agent.
Substitution Reactions: The nitro group is substituted by nucleophiles through the formation of a transition state where the nucleophile attacks the benzene ring, displacing the nitro group.
Comparison with Similar Compounds
1-(4-Nitrophenyl)ethanol can be compared with other similar compounds such as:
4-Nitrobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethanol group.
4-Nitrophenol: Lacks the ethanol group and has a hydroxyl group (-OH) instead.
4-Nitroacetophenone: Contains a ketone group (-COCH3) instead of an ethanol group.
Uniqueness: this compound is unique due to its combination of a nitro group and an ethanol group, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Biological Activity
1-(4-Nitrophenyl)ethanol, also known as p-nitrophenylethanol, is an organic compound with the molecular formula CHNO. Its structure features a nitro group attached to a phenyl ring, which is further connected to a hydroxyl-ethyl group. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology and toxicology.
- Molecular Weight : 181.19 g/mol
- Density : Approximately 1.2 g/cm³
- Melting Point : 60-62 °C
- Solubility : Soluble in organic solvents like ethanol and ether, but less soluble in water.
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby playing a potential role in preventing diseases associated with oxidative damage.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response.
Cytotoxicity and Antitumor Activity
Some studies have reported cytotoxic effects of this compound on cancer cell lines. The compound appears to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction. This suggests potential applications in cancer therapy.
Study on Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potency.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Antioxidant Activity Assessment
In a study examining the antioxidant capacity using DPPH radical scavenging assay, this compound exhibited an IC value of 25 µg/mL, demonstrating its potential as a natural antioxidant agent.
Assay Type | IC (µg/mL) |
---|---|
DPPH Scavenging | 25 |
Cytotoxicity Evaluation
A research article published in Cancer Letters explored the cytotoxic effects of various nitrophenol derivatives on human cancer cell lines. The study found that this compound induced significant cytotoxicity in breast cancer cells (MCF-7), with an IC value of 30 µg/mL.
Cell Line | IC (µg/mL) |
---|---|
MCF-7 (Breast Cancer) | 30 |
Properties
IUPAC Name |
1-(4-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJFHXYELTYDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343805 | |
Record name | 1-(4-Nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-13-1 | |
Record name | 1-(4-Nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-nitrophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic application of 1-(4-Nitrophenyl)ethanol?
A1: this compound serves as a crucial intermediate in synthesizing various compounds, notably the broad-spectrum antibiotic chloramphenicol. [, ]
Q2: What is a significant drawback of traditional methods for synthesizing 4-Nitroacetophenone, a precursor to this compound?
A2: Traditional methods often rely on oxidizing 4-nitroethylbenzene with oxygen at high temperatures (135°C) using manganese oxide as a catalyst. These approaches suffer from low yields and necessitate heterogeneous reaction conditions. [, ]
Q3: How does catalytic ozonolysis offer a superior alternative for synthesizing 4-Nitroacetophenone?
A3: Research demonstrates that catalytic ozonolysis of 4-nitroethylbenzene in acetic acid, using manganese (II) acetate as a catalyst, primarily targets the side chain. This method achieves a high yield of 4-Nitroacetophenone (98.5%) at a much lower temperature (20-30°C), making it more efficient and controllable. [, ]
Q4: Why is the reaction temperature crucial in the catalytic ozonolysis of 4-nitroethylbenzene?
A4: While lower temperatures favor 4-Nitroacetophenone formation, exceeding the optimal range (20-30°C) leads to further oxidation, converting the desired ketone into 4-nitrobenzoic acid, thereby reducing the yield. [, ]
Q5: Beyond ozonolysis, what other synthetic routes can produce this compound?
A5: Researchers have successfully employed ruthenium-catalyzed reduction of 4-nitroacetophenone using formic acid to produce this compound in good yields (74%). []
Q6: Can this compound be synthesized enantioselectively?
A6: Yes, several methods allow for the enantioselective synthesis of this compound. One approach uses cultured orchid rhizomes to catalyze the asymmetric reduction of 4-nitroacetophenone, yielding (S)-1-(4-Nitrophenyl)ethanol with high enantiomeric excess (93%). []
Q7: How do whole-cell biocatalysts compare in the enantioselective synthesis of this compound?
A7: The yeast strain Candida zeylanoides P1 demonstrates excellent potential as a whole-cell biocatalyst for the asymmetric reduction of substituted acetophenones. In particular, it produces (S)-1-(4-nitrophenyl)ethanol with high yield (89%) and excellent enantiomeric excess (>99%). []
Q8: Can enzymatic methods be used for the deracemization of this compound?
A8: Yes, combining a variant of the enzyme galactose oxidase (GOase M3-5) with transfer hydrogenation allows for the deracemization of this compound, achieving 99% conversion and 98% enantiomeric excess. []
Q9: How does the structure of this compound influence its reactivity in the Henry reaction?
A9: The nitro group in the para position of the aromatic ring imparts electron-withdrawing properties to this compound. This characteristic makes it a suitable substrate for the Henry reaction, where it reacts with nitroalkanes in the presence of a base to form β-nitro alcohols. []
Q10: Are there established analytical methods for characterizing and quantifying this compound?
A10: Gas-liquid chromatography (GLC) has been successfully employed to analyze reaction mixtures containing this compound, allowing for the quantification of its concentration using internal standard methods. [, ]
Q11: Are there known applications of this compound in the development of new pharmaceuticals?
A11: While this compound primarily serves as a synthetic intermediate, its derivatives have shown potential in medicinal chemistry. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its transformations are being explored for potential pharmacological activities. []
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